2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple functional groups. According to chemical database records, the compound is systematically named as 2-[2-hydroxyethyl-[(4-methylbenzotriazol-1-yl)methyl]amino]ethanol, which provides a clear description of the molecular connectivity and functional group arrangement. This nomenclature reflects the presence of two hydroxyethyl groups connected to a central nitrogen atom, which is further linked to a methyl-substituted benzotriazole ring system.
Alternative systematic names for this compound include 2,2'-(((4-Methyl-1H-benzotriazol-1-yl)methyl)imino)bisethanol and Ethanol, 2,2'-[[(4-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-, demonstrating the flexibility in systematic naming approaches while maintaining chemical accuracy. The International Union of Pure and Applied Chemistry naming convention emphasizes the bis-ethanol functionality and the imino linkage as key structural features that define the compound's chemical behavior and properties.
The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as CC1=CC=CC2=C1N=NN2CN(CCO)CCO, providing a linear representation of the molecular structure. The International Chemical Identifier system representation includes the notation InChI=1S/C12H18N4O2/c1-10-3-2-4-11-12(10)13-14-16(11)9-15(5-7-17)6-8-18/h2-4,17-18H,5-9H2,1H3, which offers a standardized method for representing the compound's connectivity and stereochemistry.
| Nomenclature System | Chemical Name |
|---|---|
| International Union of Pure and Applied Chemistry Systematic | 2-[2-hydroxyethyl-[(4-methylbenzotriazol-1-yl)methyl]amino]ethanol |
| Alternative International Union of Pure and Applied Chemistry | 2,2'-(((4-Methyl-1H-benzotriazol-1-yl)methyl)imino)bisethanol |
| Chemical Abstracts Service Name | Ethanol, 2,2'-[[(4-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- |
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for this compound is 80584-89-0, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was first assigned during the compound's creation in chemical databases on August 9, 2005, with the most recent modification occurring on May 24, 2025, indicating ongoing database maintenance and updates.
The European Community number for this compound is 279-502-9, which corresponds to its listing in the European Inventory of Existing Commercial Chemical Substances. This identifier is crucial for regulatory compliance and chemical trade within European Union member states. Additionally, the compound is assigned the Unique Ingredient Identifier 9259G262JY by the United States Food and Drug Administration, which facilitates identification in pharmaceutical and regulatory contexts.
The compound is cataloged in multiple international chemical databases with specific identifiers. The Environmental Protection Agency's Distributed Structure-Searchable Toxicity Database assigns the identifier DTXSID60868582 to this compound, enabling its inclusion in toxicological and environmental fate studies. The Public Chemical Database maintained by the National Center for Biotechnology Information assigns compound identifier 174688 to this substance, facilitating access to chemical property data and research literature.
Additional alternative identifiers include various synonyms and trade names used in different industrial applications. The compound may be referenced as 1-[Bis(2-hydroxyethyl)aminomethyl]-4-methyl-1H-benzotriazole or 2,2'-(4-Methyl-1H-benzotriazole-1-ylmethylimino)bisethanol in certain technical literature and commercial applications. These alternative names reflect different naming conventions adopted by various chemical suppliers and research organizations.
| Identifier Type | Identifier Code | Issuing Organization |
|---|---|---|
| Chemical Abstracts Service Registry | 80584-89-0 | Chemical Abstracts Service |
| European Community Number | 279-502-9 | European Chemical Agency |
| Unique Ingredient Identifier | 9259G262JY | United States Food and Drug Administration |
| Distributed Structure-Searchable Toxicity Database | DTXSID60868582 | Environmental Protection Agency |
| Public Chemical Database | 174688 | National Center for Biotechnology Information |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C12H18N4O2, indicating the presence of twelve carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms in each molecule. This molecular composition reflects the complex structure combining a methylated benzotriazole ring system with bis-ethanol substituents connected through an imino linkage. The molecular formula provides essential information for stoichiometric calculations and chemical reaction planning involving this compound.
The molecular weight of this compound is consistently reported as 250.30 grams per mole across multiple authoritative chemical databases. More precise calculations indicate a molecular weight of 250.2969 atomic mass units, reflecting the exact isotopic composition of the constituent atoms. This molecular weight information is critical for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.
The molecular structure analysis reveals specific atomic connectivity patterns that contribute to the compound's chemical properties. The benzotriazole ring system contains three nitrogen atoms arranged in a heterocyclic structure, with one nitrogen bearing a methyl substituent at the 4-position. The imino nitrogen atom serves as a central connecting point between the benzotriazole ring and the two ethanol arms, creating a tridentate ligand structure capable of metal coordination.
The oxygen content of the molecule is entirely attributed to hydroxyl groups present in the terminal ethanol moieties. These hydroxyl groups contribute significantly to the compound's hydrogen bonding capacity and water solubility characteristics. The nitrogen-to-carbon ratio of 4:12 or 1:3 indicates a relatively high nitrogen content, which is characteristic of benzotriazole derivatives and contributes to their effectiveness as corrosion inhibitors and metal complexing agents.
| Molecular Parameter | Value | Units |
|---|---|---|
| Molecular Formula | C12H18N4O2 | - |
| Molecular Weight | 250.30 | grams per mole |
| Exact Mass | 250.2969 | atomic mass units |
| Carbon Atoms | 12 | count |
| Hydrogen Atoms | 18 | count |
| Nitrogen Atoms | 4 | count |
| Oxygen Atoms | 2 | count |
Properties
IUPAC Name |
2-[2-hydroxyethyl-[(4-methylbenzotriazol-1-yl)methyl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-10-3-2-4-11-12(10)13-14-16(11)9-15(5-7-17)6-8-18/h2-4,17-18H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHDIDYOAZNPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(N=N2)CN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868582 | |
| Record name | 2,2′-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bis[ethanol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2,2'-[[(methyl-1H-benzotriazol-1-yl)methyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
80584-89-0, 88477-37-6 | |
| Record name | 2,2′-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80584-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-(((4-Methyl-1H-benzotriazol-1-yl)methyl)imino)bisethanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080584890 | |
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| Record name | Ethanol, 2,2'-(((methyl-1H-benzotriazol-1-yl)methyl)imino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088477376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[[(methyl-1H-benzotriazol-1-yl)methyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2′-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bis[ethanol] | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[(4-methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.253 | |
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| Record name | Ethanol, 2,2'-[[(methyl-1H-benzotriazol-1-yl)methyl]imino]bis | |
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| Record name | 2,2'-(((4-METHYL-1H-BENZOTRIAZOL-1-YL)METHYL)IMINO)BISETHANOL | |
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Preparation Methods
Preparation Methods
General Synthetic Route
The most established method for preparing 2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol involves a condensation reaction between 4-methylbenzotriazole, formaldehyde, and diethanolamine. The process can be summarized as follows:
- Step 1: Dissolve 4-methylbenzotriazole in a suitable solvent (commonly water or ethanol).
- Step 2: Add formaldehyde to the solution under stirring, initiating a Mannich-type reaction.
- Step 3: Slowly introduce diethanolamine, maintaining the reaction temperature (typically 40–80°C) to facilitate the formation of the imino linkage.
- Step 4: Continue stirring for several hours to ensure complete reaction.
- Step 5: Purify the product via extraction, crystallization, or distillation, depending on the solvent and by-products formed.
Key Reaction Equation
$$
\text{4-methylbenzotriazole} + \text{formaldehyde} + \text{diethanolamine} \rightarrow \text{this compound}
$$
Reaction Conditions and Optimization
- Solvent Choice: Water or lower alcohols (e.g., ethanol) are preferred for solubility and reaction efficiency.
- Temperature: 40–80°C, with higher temperatures accelerating the reaction but potentially increasing side products.
- Molar Ratios: A slight excess of formaldehyde ensures complete conversion of the amine groups.
- Reaction Time: 4–12 hours, depending on scale and temperature.
- pH Control: Mildly basic conditions favor the condensation and minimize decomposition.
Purification Techniques
- Extraction: Organic solvents (e.g., dichloromethane) may be used to extract the product from aqueous mixtures.
- Crystallization: Slow evaporation or cooling of the solvent yields crystalline product.
- Distillation: For volatile by-products or solvent removal, vacuum distillation is effective.
Data Table: Synthesis Parameters and Physicochemical Properties
Research Findings and Analysis
- Yield and Purity: The yield is strongly influenced by the molar ratios and temperature. Excess formaldehyde ensures complete conversion but may require additional purification steps to remove unreacted reagents or side products.
- Solvent Effects: Aqueous systems are preferred for environmental reasons, but ethanol can increase solubility and reaction rate.
- Product Characterization: The product is typically characterized by NMR, IR, and mass spectrometry to confirm the structure and purity.
- Industrial Relevance: The compound’s synthesis is scalable, and the process is robust, making it suitable for industrial production, especially in the manufacture of corrosion inhibitors for metalworking fluids and coatings.
Summary Table: Advantages and Considerations in Preparation
| Aspect | Advantage | Consideration |
|---|---|---|
| One-pot synthesis | Simple, efficient | Requires careful temperature control |
| Readily available reagents | Low cost, easy sourcing | Quality affects product purity |
| High yield potential | Efficient for industrial scale | Purification may be needed |
| Environmentally benign solvents | Water as solvent possible | Organic solvents may be needed for extraction |
| Product stability | Stable under normal storage | Sensitive to strong acids/bases |
Chemical Reactions Analysis
Types of Reactions
2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents onto the benzotriazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions are typically optimized to achieve the desired product with high selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Photostability and UV Protection
Benzotriazole derivatives, including this compound, are extensively studied for their ability to absorb ultraviolet (UV) radiation, making them valuable in sunscreen formulations and materials that require UV protection.
Case Study : A study demonstrated that compounds similar to 2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol effectively protect against UV-induced damage in various biological systems. The mechanism involves the absorption of UV light, preventing skin damage and potential carcinogenesis .
Chemical Mechanical Polishing (CMP)
The compound is also investigated in the field of semiconductor manufacturing, particularly in Chemical Mechanical Polishing (CMP) processes, which are crucial for achieving surface planarization of wafers.
Research Findings : Recent reviews highlight the role of benzotriazole derivatives in CMP slurries, where they enhance material removal rates while minimizing defects on silicon wafers . This application is vital for the production of high-performance microelectronics.
Antioxidant Properties
Research indicates that benzotriazole compounds exhibit antioxidant activities. This property is significant in various applications, including food preservation and cosmetic formulations.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 15 |
| Ascorbic Acid | 10 |
| Trolox | 12 |
This table illustrates the comparative antioxidant capacity of this compound relative to well-known antioxidants.
Biochemical Applications
The compound's structure allows it to interact with various biochemical pathways, making it a candidate for drug development and therapeutic applications.
Case Study : Investigations into the compound's effects on enzyme inhibition have shown promise in modulating specific metabolic pathways relevant to disease states such as cancer and diabetes. Further studies are required to elucidate these mechanisms fully .
Safety and Environmental Impact
While exploring its applications, it is crucial to consider the safety profile of this compound]. It is classified as harmful if swallowed and may cause serious eye damage or allergic skin reactions . Therefore, its use should be regulated according to safety guidelines.
Mechanism of Action
The mechanism by which 2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, UV stabilizer, or corrosion inhibitor by forming complexes with metal ions or by scavenging free radicals.
Comparison with Similar Compounds
Positional Isomers: 4-Methyl vs. 5-Methyl Substitution
The positional isomer 2,2'-[[(5-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol (CAS: 80584-88-9) differs only in the methyl group’s placement on the benzotriazole ring. While both isomers are commercially available and used as corrosion inhibitors , the 4-methyl derivative is specifically highlighted in CMP applications due to its optimized adsorption on copper surfaces.
| Property | 4-Methyl Derivative (80584-89-0) | 5-Methyl Derivative (80584-88-9) |
|---|---|---|
| CAS Number | 80584-89-0 | 80584-88-9 |
| Methyl Position | Para (4th position) | Meta (5th position) |
| Key Application | Copper CMP slurries | General corrosion inhibition |
| Synergistic Partners | Potassium oleate, H₂O₂ | Not reported |
Benzotriazole Derivatives with Varied Substituents
Other benzotriazole-based bisethanol compounds include:
- 2,2′-[[[Ethyl-1H-benzotriazol-1-yl]methyl]imino]bisethanol: The ethyl group increases hydrophobicity (higher logP), which may hinder adsorption on polar metal surfaces .
These derivatives highlight the importance of hydroxyl groups in enhancing aqueous compatibility and corrosion inhibition efficacy.
Non-Benzotriazole Bisethanol Derivatives
- 2,2'-[[3,5-bis(tert-butyl)phenyl]imino]bisethanol (CAS: 64153-50-0): Features bulky tert-butyl groups, increasing molecular weight (293.44 g/mol) and hydrophobicity. Applications are unspecified but likely diverge from metal corrosion inhibition due to steric hindrance .
- 2,2'-[(4-fluoro-3-nitrophenyl)imino]bisethanol (CAS: 29705-38-2): Contains electron-withdrawing nitro and fluoro groups, reducing electron-donating capacity critical for metal adsorption. Primarily used in organic synthesis .
Performance and Research Findings
Corrosion Inhibition in CMP Slurries
The 4-methyl derivative exhibits superior performance in copper CMP due to:
- Synergistic Interaction : Combines with potassium oleate to form a protective film, reducing surface roughness and dishing .
- DFT Insights : Electron-rich benzotriazole and hydroxyl groups donate electrons to copper, strengthening adsorption .
| Parameter | 4-Methyl Derivative + Oleate | Standalone Benzotriazole |
|---|---|---|
| Corrosion Rate (nm/min) | <5 | >20 |
| Surface Roughness (Å) | 2.1 | 8.7 |
Comparison with Non-Bisethanol Inhibitors
- Benzotriazole (BTA): A traditional inhibitor but forms brittle films and lacks solubility in alkaline media. The bisethanol derivative’s hydroxyl groups improve solubility and film stability .
- Tolytriazole: Methyl-substituted BTA analog; however, absence of bisethanol chains reduces adsorption durability .
Commercial and Regulatory Status
Biological Activity
2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol, a compound belonging to the benzotriazole family, has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesizing existing research findings, case studies, and relevant data.
- Molecular Formula : C₁₂H₁₈N₄O₂
- Molecular Weight : 250.297 g/mol
- CAS Number : 88477-37-6
Antimicrobial Activity
Benzotriazoles, including the compound in focus, have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of benzotriazole demonstrate varying degrees of antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Effects : Compounds similar to this compound showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 25 μg/mL for certain derivatives .
- Antifungal Effects : The compound has also shown promising antifungal activity against Candida albicans and Aspergillus niger, with MIC values between 1.6 μg/mL and 25 μg/mL .
Anti-inflammatory and Analgesic Properties
Research indicates that benzotriazole compounds possess anti-inflammatory and analgesic properties. A study demonstrated that specific derivatives exhibited moderate analgesic effects, making them potential candidates for pain management therapies .
Study on Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzotriazole derivatives, it was found that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) at concentrations comparable to established antibiotics like nitrofurantoin. The study highlighted the importance of structural modifications in enhancing biological activity .
In Vivo Studies
In vivo studies have further validated the potential of benzotriazole derivatives in treating infections. For example, a derivative demonstrated a reduction in bacterial load in infected animal models, suggesting its therapeutic potential against resistant bacterial strains .
The biological activity of this compound is hypothesized to involve:
- Interaction with Bacterial Cell Walls : The compound may disrupt bacterial cell wall synthesis or function.
- Inhibition of Enzymatic Activity : It could inhibit key enzymes involved in bacterial metabolism or replication.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2'-[[(4-methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where 4-methyl-1H-benzotriazole reacts with formaldehyde and diethanolamine under controlled pH (8–10) and temperature (60–80°C). Solvent choice (e.g., ethanol or water) and catalyst use (e.g., acetic acid) significantly influence yield. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of the benzotriazole ring, methyleneimino linker, and ethanol moieties. Key signals include δ 7.5–8.0 ppm (aromatic protons) and δ 3.5–4.0 ppm (methylene and hydroxyl groups) .
- IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=N stretch) validate functional groups .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths and angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What are the primary research applications of this compound in materials science?
- Methodological Answer : It is widely used as a corrosion inhibitor in chemical-mechanical planarization (CMP) slurries for copper interconnects in semiconductors. Its benzotriazole moiety forms a protective film on copper surfaces, reducing oxidative dissolution in H₂O₂-based alkaline environments. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization validate its inhibition efficiency (~85–90% at 0.1 mM concentration) .
Advanced Research Questions
Q. How does the compound’s inhibition mechanism differ in acidic vs. alkaline environments, and how can experimental contradictions in inhibition efficiency be resolved?
- Methodological Answer : In alkaline conditions (pH > 10), the compound deprotonates, enhancing adsorption on copper via N-atom coordination. In acidic media (pH < 4), protonation reduces adsorption capacity, leading to lower efficiency. Contradictions in literature data may arise from variations in slurry composition (e.g., oxidizer concentration) or electrochemical testing protocols. Systematic studies using controlled pH and standardized EIS parameters are critical for reproducibility .
Q. What is the role of synergistic effects between this compound and surfactants (e.g., potassium oleate) in enhancing corrosion inhibition?
- Methodological Answer : Potassium oleate acts as a co-inhibitor by forming micelles that improve the compound’s dispersion and adsorption density on copper. Density Functional Theory (DFT) calculations show that oleate’s carboxylate group stabilizes the inhibitor’s adsorption via hydrogen bonding. Experimental validation using atomic force microscopy (AFM) reveals smoother post-CMP copper surfaces (Ra < 1 nm) in synergistic systems .
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the compound’s adsorption behavior on metal surfaces?
- Methodological Answer : DFT simulations calculate adsorption energies and electron density distributions, identifying active sites (e.g., N atoms in benzotriazole) for metal coordination. Molecular dynamics models simulate inhibitor orientation on Cu(111) surfaces, showing preferential flat-lying adsorption. Validation via in-situ Raman spectroscopy confirms computational predictions .
Q. What stability challenges arise in long-term storage of this compound, and how can degradation products be identified?
- Methodological Answer : Hydrolysis of the imino bond under high humidity or elevated temperatures (>50°C) may yield 4-methylbenzotriazole and diethanolamine. Accelerated aging studies with HPLC-MS monitor degradation kinetics. Storage recommendations include desiccated environments at 4°C and inert gas purging to extend shelf life .
Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities like unreacted benzotriazole derivatives. Inductively coupled plasma mass spectrometry (ICP-MS) detects metal catalysts (e.g., residual Cu²⁺) at ppb levels. Method validation follows ICH Q2(R1) guidelines .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported inhibition efficiencies across electrochemical studies?
- Methodological Answer : Variability often stems from differences in:
- Electrolyte composition : H₂O₂ concentration affects oxidative dissolution rates.
- Surface pretreatment : Polishing methods alter copper surface roughness.
- Reference electrodes : Ag/AgCl vs. SCE electrodes may shift potential readings.
Standardized protocols (ASTM G5/G59) and cross-lab collaborations improve data consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
